N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185150-89-3
VCID: VC4525063
InChI: InChI=1S/C19H22N4O4S.ClH/c1-25-14-3-4-17-15(13-14)21-19(28-17)23(18(24)16-5-6-20-27-16)8-2-7-22-9-11-26-12-10-22;/h3-6,13H,2,7-12H2,1H3;1H
SMILES: COC1=CC2=C(C=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC=NO4.Cl
Molecular Formula: C19H23ClN4O4S
Molecular Weight: 438.93

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride

CAS No.: 1185150-89-3

Cat. No.: VC4525063

Molecular Formula: C19H23ClN4O4S

Molecular Weight: 438.93

* For research use only. Not for human or veterinary use.

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride - 1185150-89-3

Specification

CAS No. 1185150-89-3
Molecular Formula C19H23ClN4O4S
Molecular Weight 438.93
IUPAC Name N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-5-carboxamide;hydrochloride
Standard InChI InChI=1S/C19H22N4O4S.ClH/c1-25-14-3-4-17-15(13-14)21-19(28-17)23(18(24)16-5-6-20-27-16)8-2-7-22-9-11-26-12-10-22;/h3-6,13H,2,7-12H2,1H3;1H
Standard InChI Key AILIQTBWIUCZEQ-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC=NO4.Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features three distinct structural domains:

  • Benzo[d]thiazole Core: A bicyclic aromatic system comprising a benzene ring fused to a thiazole ring, with a methoxy group (-OCH3_3) at the 5-position of the benzene ring. This moiety is prevalent in bioactive molecules due to its electron-rich nature and ability to engage in π-π stacking interactions.

  • Isoxazole-5-carboxamide Backbone: The isoxazole ring (a five-membered heterocycle with two adjacent heteroatoms: oxygen and nitrogen) is substituted at the 5-position with a carboxamide group (-CONH-). Isoxazole derivatives are known for their metabolic stability and enzyme inhibitory potential .

  • Morpholinopropyl Side Chain: A tertiary amine-linked propyl chain terminating in a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom). Morpholine groups enhance solubility and bioavailability in pharmaceutical agents .

The hydrochloride salt form protonates the morpholine nitrogen, improving aqueous solubility for formulation purposes.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC19H23ClN4O4S\text{C}_{19}\text{H}_{23}\text{ClN}_4\text{O}_4\text{S}
Molecular Weight438.93 g/mol
CAS Number1185150-89-3
Salt FormHydrochloride
Key Functional GroupsMethoxy, isoxazole, morpholine

Spectral and Computational Data

While experimental spectral data (e.g., NMR, IR) for this specific compound are unavailable, analogous structures provide insights:

  • Isoxazole Absorption: The isoxazole ring typically exhibits strong UV absorption near 260–280 nm due to π→π* transitions .

  • Morpholine Proton Signals: In 1H^1\text{H}-NMR, morpholine protons resonate as a triplet near δ 3.6–3.8 ppm, while the methylene groups adjacent to nitrogen appear as multiplets around δ 2.4–2.6 ppm .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step reactions to assemble the three structural domains:

  • Isoxazole Ring Formation: A [3+2] cycloaddition between a nitrile oxide and an alkyne generates the isoxazole core. For example, chlorination of hydroxylamine derivatives followed by reaction with acetylene dicarboxylates yields 5-substituted isoxazoles .

  • Benzo[d]thiazole Functionalization: Condensation of 5-methoxy-2-aminobenzenethiol with carbonyl sources (e.g., chloroformates) forms the benzo[d]thiazole ring.

  • Morpholinopropyl Integration: Alkylation of the isoxazole nitrogen with 3-morpholinopropyl chloride introduces the side chain. Final carboxamide formation via coupling with activated carboxylic acids completes the structure .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsPurpose
1HNCO\text{HNCO}, CuCl, 80°CIsoxazole cycloaddition
2CS2\text{CS}_2, KOH, refluxBenzo[d]thiazole formation
33-Morpholinopropyl chloride, DMF, 60°CAlkylation
4EDC/HOBt, DCM, rtCarboxamide coupling

Purification and Characterization

Crude product purification likely employs column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH gradient) followed by recrystallization from ethanol/water. Purity assessment uses HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI+ mode for molecular ion detection) .

Biological Activity and Mechanisms

Hypothesized Targets

While direct studies are lacking, structural analogs suggest potential interactions with:

  • Kinase Enzymes: The benzo[d]thiazole moiety mimics ATP-binding motifs in kinases (e.g., EGFR, VEGFR) .

  • Microtubule Dynamics: Methoxy-substituted heterocycles disrupt tubulin polymerization in cancer cells.

  • Bacterial Topoisomerases: Isoxazole-carboxamides inhibit DNA gyrase in Gram-positive pathogens .

Comparative Analysis with Analogs

  • Sunitinib Derivatives: N-Desethyl sunitinib (CAS: 356068-97-8) shares a similar carboxamide structure and inhibits tyrosine kinases . Substitution at the 5-position (fluoro in sunitinib vs. methoxy in this compound) may alter target selectivity.

  • Xanthine Oxidase Inhibitors: 5-Phenylisoxazole-3-carboxylic acid derivatives (e.g., compound 11a in ) inhibit xanthine oxidase at submicromolar concentrations. The morpholinopropyl group in this compound could enhance solubility over phenyl analogs.

Table 3: Structural Analog Activity Profiles

CompoundTargetIC50_{50}Source
SunitinibVEGFR10 nM
5-Phenylisoxazole-3-carboxylic acidXanthine oxidase0.8 μM
Leflunomide IsomerDihydroorotate dehydrogenase15 μM

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